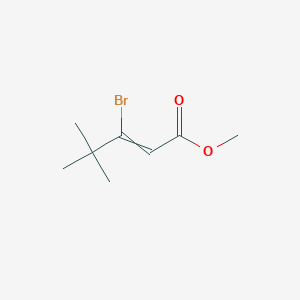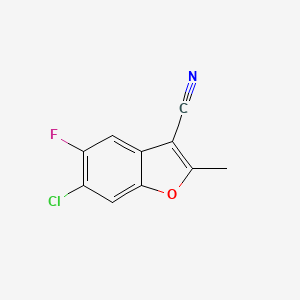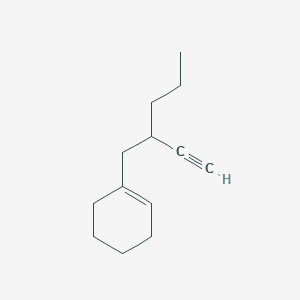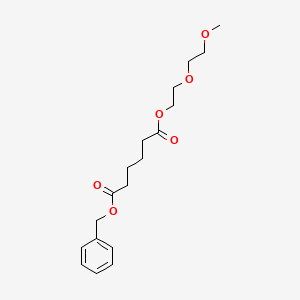
Methyl 3-bromo-4,4-dimethylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C8H13BrO2. It is a derivative of pentenoic acid and is characterized by the presence of a bromine atom and two methyl groups attached to the pentenoate structure. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4,4-dimethylpent-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl 4,4-dimethylpent-2-enoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-4,4-dimethylpent-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the pentenoate structure can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in solvents like dichloromethane (CH2Cl2) are used.
Elimination Reactions: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol (EtOH) are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted pentenoates depending on the nucleophile used.
Addition Reactions: Products include haloalkanes or dihaloalkanes.
Elimination Reactions: Products include alkenes with varying degrees of substitution.
Applications De Recherche Scientifique
Methyl 3-bromo-4,4-dimethylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-4,4-dimethylpent-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the pentenoate structure make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,3-dimethylpent-4-enoate: Similar structure but lacks the bromine atom.
Methyl 4,4-dimethylpent-2-enoate: Similar structure but lacks the bromine atom and has a different substitution pattern.
Methyl 3-bromo-3,3-dimethylpent-2-enoate: Similar structure but has an additional methyl group.
Uniqueness
Methyl 3-bromo-4,4-dimethylpent-2-enoate is unique due to the presence of both a bromine atom and two methyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Propriétés
Numéro CAS |
832734-30-2 |
|---|---|
Formule moléculaire |
C8H13BrO2 |
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
methyl 3-bromo-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-8(2,3)6(9)5-7(10)11-4/h5H,1-4H3 |
Clé InChI |
OUAQNHQJRXMTLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=CC(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)


![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)




![Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B14217870.png)

